5-amino-N-(5-chloro-2-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 5-amino-1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide group at position 2. The structure includes a 2-chlorobenzyl group at position 1 of the triazole ring and an N-(5-chloro-2-methylphenyl) substituent on the carboxamide moiety.
Properties
IUPAC Name |
5-amino-N-(5-chloro-2-methylphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O/c1-10-6-7-12(18)8-14(10)21-17(25)15-16(20)24(23-22-15)9-11-4-2-3-5-13(11)19/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDIYCRUVFRHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(5-chloro-2-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. Common reagents used in the synthesis include hydrazine, chloroform, and various chlorinated aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(5-chloro-2-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-amino-N-(5-chloro-2-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-N-(5-chloro-2-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural modifications in analogous compounds involve substitutions on:
The triazole ring (position 1): Benzyl, substituted benzyl, or heteroaryl groups.
The carboxamide nitrogen (N-aryl group): Chloro-, fluoro-, methoxy-, or methyl-substituted phenyl rings.
*GP% = Growth percentage inhibition in cancer cell lines.
Key Observations from Comparative Analysis
Substituent Effects on Bioactivity: Chlorine vs. Fluorine Substitution: The 3-fluoro-4-methylphenyl group in may increase metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound.
Impact of Triazole Substituents:
- 2-Chlorobenzyl Group: Common in the target compound and , this group likely contributes to π-π stacking interactions in biological targets.
- Heteroaryl Groups: The thiophen-2-ylmethyl group in introduces sulfur-based interactions but may reduce bioavailability compared to aryl groups.
Synthetic Yields:
- Yields for related pyrazole-carboxamide derivatives (e.g., 68% for compound 3a in ) suggest that analogous triazole derivatives may require optimized coupling conditions to improve efficiency.
Pharmacological and Biochemical Insights
- Antiproliferative Activity: Compounds with dichlorophenyl () or fluorophenyl () substituents exhibit significant activity against renal and CNS cancers, highlighting the importance of halogenated aryl groups. The target compound’s 5-chloro-2-methylphenyl group may similarly enhance binding to kinase targets like B-Raf .
Biological Activity
5-amino-N-(5-chloro-2-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on diverse research findings.
- Molecular Formula : C17H15Cl2N5O
- Molecular Weight : 376.24 g/mol
- IUPAC Name : this compound
- CAS Number : 899974-04-0
Synthesis
The synthesis of this compound typically involves the formation of the triazole ring through a multi-step process that includes hydrazine and various chlorinated aromatic compounds. The reaction conditions are optimized to ensure high yield and purity, often employing catalysts and controlled temperatures during the synthesis phase.
Anticancer Activity
Recent studies have demonstrated that compounds with triazole moieties exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis, thus inducing apoptosis in cancer cells.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 1.1 | |
| Similar Triazole Derivative | HCT-116 | 2.6 | |
| Similar Triazole Derivative | HepG2 | 1.4 |
The compound has shown promising results against various cancer cell lines, indicating its potential as an effective anticancer agent.
Antimicrobial Activity
The compound's antimicrobial properties have also been assessed. Triazole derivatives are known for their broad-spectrum antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus.
These results suggest that the compound can serve as a potential candidate for developing new antimicrobial agents.
The biological activity of triazole derivatives is often attributed to their ability to interfere with critical cellular processes:
- Inhibition of Thymidylate Synthase : This leads to reduced DNA synthesis and promotes apoptosis in cancer cells.
- Disruption of Cell Membrane Integrity : Triazoles can integrate into bacterial membranes, disrupting their function and leading to cell death.
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A study reported that a related triazole compound exhibited superior activity compared to established chemotherapeutics like doxorubicin and 5-fluorouracil against breast cancer cell lines .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of triazoles against a panel of pathogens, revealing significant inhibition rates comparable to standard antibiotics .
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized to maximize yield and purity?
The synthesis typically involves multi-step reactions, including cyclization of triazole cores, amide coupling, and functional group modifications. Key steps include:
- Condensation : Reacting chlorophenylmethyl precursors with amino-triazole intermediates under controlled pH and temperature (e.g., 60–80°C in DMF) to form the carboxamide backbone .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF mixtures) to isolate high-purity products .
- Optimization : Adjusting catalysts (e.g., HATU for amide coupling), solvent polarity, and reaction time to minimize side products. Reaction progress is monitored via TLC and HPLC .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | NaN₃, CuI, 70°C | 65–75 | ≥95% |
| Amide Coupling | HATU, DIPEA, RT | 80–85 | ≥98% |
Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chloro and methyl groups on phenyl rings) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₁₅Cl₂N₅O expected [M+H]⁺: 412.06) .
- IR Spectroscopy : Confirms amide (C=O stretch ~1650 cm⁻¹) and triazole (N-H bend ~1550 cm⁻¹) functional groups .
- X-ray Crystallography : Resolves 3D conformation for unambiguous structural assignment .
Advanced Research Questions
Q. How can computational methods predict reactivity and biological interactions of this compound?
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes ground-state geometry and identifies reactive sites (e.g., electrophilic carboxamide carbon) .
- Molecular Docking : Simulates binding to targets (e.g., bacterial enzymes or inflammatory cytokines) using software like AutoDock Vina. For example, the chlorophenyl group shows hydrophobic interactions with kinase active sites .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthetic targets .
Q. What strategies resolve contradictory data in biological activity assays (e.g., antimicrobial vs. anti-inflammatory efficacy)?
- Orthogonal Assays : Validate antimicrobial activity via broth microdilution (MIC) and anti-inflammatory effects via TNF-α ELISA to rule out assay-specific artifacts .
- SAR Studies : Modify substituents (e.g., replacing 5-chloro with 4-fluoro) to isolate structure-activity relationships. For example:
Table 2: Substituent Impact on Bioactivity
| Substituent (R) | Antimicrobial MIC (µg/mL) | TNF-α Inhibition (%) |
|---|---|---|
| 5-Cl | 12.5 | 45 |
| 4-F | 25.0 | 65 |
| 3-NO₂ | 6.25 | 20 |
- Metabolic Profiling : Use LC-MS to identify degradation products that may interfere with assays .
Q. How do structural modifications influence pharmacokinetics and target affinity?
- Chloro-Substituent Effects :
- Lipophilicity : Chlorine at the 5-position increases logP (e.g., +0.5 vs. unsubstituted analogs), enhancing membrane permeability but reducing aqueous solubility .
- Target Affinity : Bulkier 2-chlorophenylmethyl groups improve fit into hydrophobic enzyme pockets (e.g., COX-2 inhibition IC₅₀: 0.8 µM vs. 2.1 µM for methyl analogs) .
- Benzyl Group Modifications : Replacing the 2-chlorophenylmethyl with 4-fluorobenzyl reduces hepatic clearance (t₁/₂: 4.2 h → 6.5 h) due to decreased CYP3A4 metabolism .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
